Cas no 934586-49-9 (1-{2-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperidine)

1-{2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine is a boronic ester derivative featuring a piperidine-substituted phenoxyethyl linker. This compound is valued for its stability under ambient conditions, making it suitable for handling and storage in synthetic applications. The tetramethyl-1,3,2-dioxaborolane moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, offering improved reactivity and selectivity for aryl-aryl bond formation. The piperidine group introduces basicity and potential for further functionalization, broadening its applicability in medicinal chemistry and materials science. Its well-defined structure and compatibility with diverse reaction conditions make it a reliable intermediate for constructing complex molecular architectures.
1-{2-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperidine structure
934586-49-9 structure
Product Name:1-{2-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperidine
CAS No:934586-49-9
MF:C19H30BNO3
MW:331.257405757904
MDL:MFCD09258652
CID:839824
PubChem ID:44119397
Update Time:2025-05-25

1-{2-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine
    • 1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine
    • 1-{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-piperidine
    • 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine
    • 4-(2-(Piperidin-1-yl)ethoxy)phenylboronic acid, pinacol ester
    • OR3511
    • 4-[2-(Piperidin-1-yl)ethoxy]benzeneboronic acid, pinacol ester
    • 1-{2-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperidine
    • EN300-1706491
    • SCHEMBL585479
    • 4-aminophenolhydrochloride
    • D82523
    • AKOS004911271
    • PS-9669
    • 4-(2-(Piperidin-1-yl)ethoxy)phenylboronic acid pinacol ester
    • DTXSID10657201
    • 1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine
    • 934586-49-9
    • CS-0088590
    • SB41060
    • MFCD09258652
    • piperidine, 1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]-
    • ALBB-019211
    • MDL: MFCD09258652
    • Inchi: 1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)16-8-10-17(11-9-16)22-15-14-21-12-6-5-7-13-21/h8-11H,5-7,12-15H2,1-4H3
    • InChI Key: JKCDXXAFGMZLQJ-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=CC=2)OCCN2CCCCC2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 331.23200
  • Monoisotopic Mass: 331.2318740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.9

Experimental Properties

  • PSA: 30.93000
  • LogP: 2.78840

1-{2-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperidine Security Information

  • Hazardous Material Identification: Xi

1-{2-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperidine Pricemore >>

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1-{2-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperidine Production Method

1-{2-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperidine Suppliers

Amadis Chemical Company Limited
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(CAS:934586-49-9)1-{2-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperidine
Order Number:A1066328
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:34
Price ($):354.0
Email:sales@amadischem.com

1-{2-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperidine Related Literature

Additional information on 1-{2-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperidine

Chemical Profile of 1-{2-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperidine (CAS No. 934586-49-9)

The compound 1-{2-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperidine, identified by its CAS number 934586-49-9, represents a significant advancement in the field of medicinal chemistry. This molecule, featuring a piperidine core substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group and an o-phenoxyethyl moiety, has garnered attention due to its structural complexity and potential applications in drug discovery and development.

Structurally, the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group makes this compound a valuable intermediate in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. This boronic ester functionality is widely utilized in organic synthesis to construct biaryl frameworks, which are prevalent in many biologically active molecules. The piperidine ring, known for its ability to enhance solubility and metabolic stability, further contributes to the compound's appeal as a pharmacophore.

In recent years, there has been a surge in research focusing on the development of novel piperidine derivatives for their potential therapeutic applications. The o-phenoxyethyl substituent introduces hydrophilicity and flexibility to the molecule, which can be critical for optimizing pharmacokinetic properties such as bioavailability and tissue distribution. These features make the compound a promising candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of this compound is its potential utility in the synthesis of targeted therapeutics. The combination of the piperidine scaffold with boronic ester functionality allows for facile modification through cross-coupling reactions, enabling the creation of diverse molecular libraries. Such libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.

Recent studies have highlighted the importance of boronic acid derivatives in drug discovery. The tetramethyl-1,3,2-dioxaborolan-2-yl group not only facilitates synthetic manipulation but also offers advantages in terms of stability and reactivity. This has led to its incorporation into various lead compounds targeting diseases such as cancer and inflammatory disorders. The o-phenoxyethyl chain further enhances binding affinity by introducing specific interactions with biological targets.

The pharmaceutical industry has increasingly recognized the value of piperidine derivatives due to their favorable pharmacokinetic profiles. The piperidine ring is commonly found in approved drugs due to its ability to improve solubility and reduce toxicity. By incorporating this motif into new compounds like 1-{2-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperidine, researchers aim to leverage these known properties while exploring novel biological activities.

Advances in computational chemistry have also played a pivotal role in understanding the potential of this compound. Molecular modeling studies suggest that the o-phenoxyethyl substituent can optimize binding interactions within target proteins, potentially leading to higher efficacy and selectivity. These insights are crucial for guiding synthetic efforts and optimizing lead structures.

The synthesis of this compound involves multi-step organic transformations that highlight modern synthetic methodologies. The introduction of the tetramethyl-1,3,2-dioxaborolan-2-yl group requires careful handling under inert conditions to prevent decomposition. However, recent improvements in boronic ester stability have made these reactions more accessible and scalable.

In conclusion, 1-{2-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperidine (CAS No. 934586-49-9) represents a promising candidate for further investigation in drug discovery. Its unique structural features—combining a tetramethyl-1,3,2-dioxaborolan-2-yl group with an o-phenoxyethyl moiety attached to a piperidine core—make it a versatile building block for developing novel therapeutics. As research continues to uncover new applications for piperidine derivatives and boronic acid mimetics, compounds like this one are poised to play a crucial role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:934586-49-9)1-{2-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperidine
A1066328
Purity:99%
Quantity:5g
Price ($):354.0
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